Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of 3-mercapto-1,2,4-triazoles with α-bromodiketones under aqueous conditions. This visible-light-mediated, catalyst-free reaction yields the desired thiazolo-triazole derivatives in excellent yields . The reaction conditions are mild, making it an attractive method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Electrophilic Cyclization: This reaction involves the formation of thiazolo-triazole derivatives via the cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles.
Substitution Reactions: The compound can participate in substitution reactions, particularly with halogens, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine, iodine), α-bromodiketones, and 3-mercapto-1,2,4-triazoles. The reactions are typically carried out under mild conditions, often in aqueous solutions and sometimes under visible light irradiation .
Major Products Formed
The major products formed from these reactions are various thiazolo-triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s anti-inflammatory effects are believed to result from its interaction with inflammatory mediators and pathways .
Comparison with Similar Compounds
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:
Thiazolo[3,2-b][1,2,4]triazol-7-ium: This compound is a cationic surfactant used as a stabilizer for nanoparticles.
Thiazolo[5,1-b][1,3]thiazin-4-ium: Known for its biological activities, including antimicrobial and antifungal properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.
Properties
IUPAC Name |
[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3OS/c8-3-1-9-4-5-2-6-7(3)4/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQKIVTYPFTDKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N2C(=NC=N2)S1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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